

An In-depth Technical Guide to Methyl 3-Cyclopropylbenzoate

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Compound of Interest

Compound Name: *Methyl 3-cyclopropylbenzoate*

CAS No.: 148438-02-2

Cat. No.: B1611397

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of small, strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group holds a privileged position, offering a unique combination of conformational rigidity and metabolic stability that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on a key building block that embodies this principle: **methyl 3-cyclopropylbenzoate**. As a senior application scientist, my objective is to provide not just a collection of data, but a cohesive narrative that explains the 'why' behind the 'how'—from its fundamental properties to its synthesis and strategic application in the intricate process of drug discovery. This document is designed to be a living reference, empowering researchers to leverage the full potential of this versatile molecule.

Compound Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. **Methyl 3-cyclopropylbenzoate** is known by several names, and it is

crucial to recognize these to ensure accurate literature searches and material sourcing.

Systematic Name: **Methyl 3-cyclopropylbenzoate**

Synonyms:

- 3-Cyclopropylbenzoic acid methyl ester
- Methyl 3-cyclopropyl-benzoate

Key Identifiers:

While a specific CAS Registry Number for **methyl 3-cyclopropylbenzoate** is not readily available in public databases, it is unequivocally defined by its molecular structure and can be indexed by the CAS number of its parent acid, 3-cyclopropylbenzoic acid (CAS No. 1129-06-2), with the ester modification clearly specified.^{[1][2]} For internal tracking and database purposes, it is often assigned a structure-based identifier.

Identifier	Value	Source
Parent Acid CAS No.	1129-06-2	[1][2]
Molecular Formula	C ₁₁ H ₁₂ O ₂	(Calculated)
Molecular Weight	176.21 g/mol	(Calculated)
InChI	InChI=1S/C11H12O2/c1-13-11(12)9-4-2-3-8(7-9)10-5-6-10/h2-4,7,10H,5-6H2,1H3	(Calculated)
InChIKey	(Calculated)	(Calculated)
SMILES	COC(=O)c1cccc(c1)C2CC2	(Calculated)

Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of a molecule is fundamental to its application in synthesis and drug design. The following data, a combination of predicted and experimentally-derived values for analogous structures, provides a baseline for the expected characteristics of **methyl 3-cyclopropylbenzoate**.

Physicochemical Properties

Property	Value	Notes
Boiling Point	Predicted: ~312 °C (for parent acid)	The methyl ester is expected to have a lower boiling point than the parent acid due to the absence of intermolecular hydrogen bonding.[3]
Density	Predicted: ~1.2 g/cm ³ (for parent acid)	The density of the ester is likely to be slightly lower than the acid.[2]
Solubility	Poorly soluble in water, soluble in organic solvents.	As an ester, it is significantly more lipophilic than its corresponding carboxylic acid.[4]
Appearance	Expected to be a colorless liquid or low-melting solid.	Based on similar benzoate esters.[5]

Spectroscopic Data (Predicted)

Spectroscopic analysis is the cornerstone of structural elucidation. Below are the predicted key features for **methyl 3-cyclopropylbenzoate** based on established principles and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to distinct splitting patterns.
- Methyl Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[6]
- Cyclopropyl Methine Proton (-CH-): A multiplet in the upfield region, typically around δ 1.5-2.0 ppm.
- Cyclopropyl Methylene Protons (-CH₂-): Multiplets in the upfield region, typically between δ 0.5-1.2 ppm.

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl Carbon (C=O): A peak in the downfield region, approximately at δ 166-168 ppm.[6]
- Aromatic Carbons (Ar-C): Multiple peaks between δ 125-145 ppm.
- Methyl Carbon (-OCH₃): A peak around δ 52 ppm.[6]
- Cyclopropyl Methine Carbon (-CH-): A peak in the upfield region.
- Cyclopropyl Methylene Carbons (-CH₂-): Peaks in the most upfield region of the spectrum.

IR (Infrared) Spectroscopy:

- C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm^{-1} .
- C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm^{-1} .
- Aromatic C=C Stretches: Medium to weak absorptions around 1600 and 1475 cm^{-1} .
- Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm^{-1}) characteristic of the substitution pattern.
- Cyclopropyl C-H Stretch: Absorptions typically observed just above 3000 cm^{-1} .

MS (Mass Spectrometry):

- Molecular Ion (M⁺): Expected at $m/z = 176$.
- Key Fragmentation Patterns:
 - Loss of the methoxy group (-OCH₃) to give a fragment at $m/z = 145$ (acylium ion).
 - Loss of the methyl group (-CH₃) to give a fragment at $m/z = 161$.
 - Fragmentation of the cyclopropyl ring.[7]

Synthesis of Methyl 3-Cyclopropylbenzoate

The most direct and widely applicable method for the synthesis of **methyl 3-cyclopropylbenzoate** is the Fischer-Speier esterification of 3-cyclopropylbenzoic acid.[8][9][10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-understood transformation.

Reaction Principle and Mechanism

Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, it is common practice to use a large excess of the alcohol (in this case, methanol) or to remove the water that is formed as a byproduct.[10] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the methanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[11]



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Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.

Materials:

- 3-Cyclopropylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopropylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).[12]
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[13]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in dichloromethane.
 - Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **methyl 3-cyclopropylbenzoate**.
- **Purification:** If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the synthesis can be validated at each step. The consumption of the starting material can be monitored by TLC. The final product should be characterized by ^1H NMR, ^{13}C NMR, IR, and MS to confirm its identity and purity, comparing the obtained data with the predicted values.

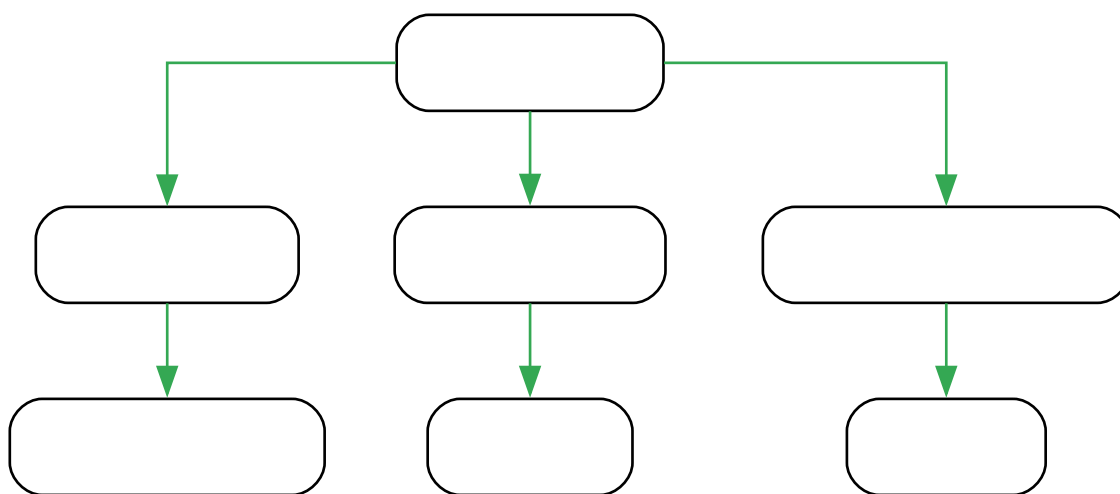
Applications in Drug Discovery and Development

The cyclopropyl moiety is a "privileged" scaffold in medicinal chemistry due to its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[14]

Methyl 3-cyclopropylbenzoate serves as a valuable building block for introducing this important group into more complex molecules.

The "Magic" of the Cyclopropyl Group

The unique properties of the cyclopropyl group stem from its strained three-membered ring. The C-H bonds are stronger and shorter than in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[14] This can lead to an improved pharmacokinetic profile of a drug candidate. Furthermore, the rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[14]



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Sources

- [1. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chemicalbook.com \[chemicalbook.com\]](#)
- [3. angenechemical.com \[angenechemical.com\]](#)
- [4. anaxlab.com \[anaxlab.com\]](#)
- [5. Methyl benzoate - Wikipedia \[en.wikipedia.org\]](#)
- [6. PubChemLite - 3-\(1-methylcyclopropyl\)benzoic acid \(C11H12O2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [8. Methyl 3-cyclopropyl-3-oxopropionate\(32249-35-7\) 1H NMR \[m.chemicalbook.com\]](#)
- [9. chem.libretexts.org \[chem.libretexts.org\]](#)
- [10. Fischer Esterification \[organic-chemistry.org\]](#)
- [11. uomustansiriyah.edu.iq \[uomustansiriyah.edu.iq\]](#)
- [12. studylib.net \[studylib.net\]](#)
- [13. fjetland.cm.utexas.edu \[fjetland.cm.utexas.edu\]](#)
- [14. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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